molecular formula C21H33N3O4S B2956666 3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide CAS No. 897619-14-6

3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Katalognummer: B2956666
CAS-Nummer: 897619-14-6
Molekulargewicht: 423.57
InChI-Schlüssel: WIWVOEGQBJCSLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide” are not explicitly mentioned in the available literature .

Wissenschaftliche Forschungsanwendungen

Analogues for Therapeutic and Diagnostic Applications in Oncology

Compounds similar to "3-cyclopentyl-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide" have been explored for their therapeutic and/or diagnostic applications in oncology. Research focused on designing analogues with reduced lipophilicity to enhance their utility. For instance, analogues of σ receptor ligand PB28 were developed with more polar functional groups, resulting in compounds exhibiting substantial affinities within receptor subtypes and possessing characteristics suitable for tumor cell entry, with minimal antiproliferative activity. This research illustrates the potential of such compounds in oncology, particularly as positron emission tomography radiotracers (Abate et al., 2011).

Potential Drug Candidates for Alzheimer’s Disease

The development of new drug candidates for Alzheimer’s disease is another significant area of application. N-substituted derivatives of specific piperazine compounds were synthesized to evaluate their potential as drug candidates for this condition. These compounds underwent structural analysis and were screened for enzyme inhibition activity against acetyl cholinesterase (AChE) enzyme, a target in Alzheimer’s disease treatment. Their haemolytic activity was also evaluated to determine their validity as drug candidates (Rehman et al., 2018).

Exploration of Antidepressant Metabolism

The metabolism of novel antidepressants represents another research application. Lu AA21004, a novel antidepressant, was studied for its metabolism involving cytochrome P450 enzymes and other metabolic pathways in human liver microsomes and liver S9 fraction. This research provides insights into the oxidative metabolism of antidepressants, contributing to a better understanding of their pharmacokinetics and pharmacodynamics (Hvenegaard et al., 2012).

Investigating Antimicrobial Properties

The synthesis and evaluation of antimicrobial activities of new pyridine derivatives, including compounds with structural similarities to "this compound," have been reported. These compounds showed considerable antibacterial activity, highlighting their potential in developing new antimicrobial agents (Patel & Agravat, 2009).

Safety and Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available literature .

Zukünftige Richtungen

The future directions for research on this compound are not explicitly mentioned in the available literature .

Eigenschaften

IUPAC Name

3-cyclopentyl-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O4S/c1-28-20-9-7-19(8-10-20)23-13-15-24(16-14-23)29(26,27)17-12-22-21(25)11-6-18-4-2-3-5-18/h7-10,18H,2-6,11-17H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWVOEGQBJCSLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.